molecular formula C17H29BF3NO4 B563573 (R)-BoroLeu-(+)-Pinanediol trifluoroacetate CAS No. 179324-87-9

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate

カタログ番号: B563573
CAS番号: 179324-87-9
分子量: 379.227
InChIキー: SRFQKJZNJYTMNI-CDVUYJLHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate (CAS 179324-87-9) is a boronic acid ester derivative widely utilized as a key intermediate in synthesizing proteasome inhibitors, particularly for targeting the β5i subunit of immunoproteasomes . Its molecular formula is C₁₇H₂₉BF₃NO₄, with a molecular weight of 379.22 g/mol . Structurally, it combines a leucine boronic acid moiety with a (+)-pinanediol ester and a trifluoroacetate counterion, which stabilizes the compound and enhances its reactivity in coupling reactions .

The compound is synthesized via acylation reactions, where terminal carboxylic acid-containing linkers are coupled to the boronic acid ester group . This intermediate is critical for generating bioactive boronic acids, as the pinanediol ester acts as a protective group that can be hydrolyzed under basic conditions .

特性

IUPAC Name

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFQKJZNJYTMNI-CDVUYJLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658025
Record name Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179324-87-9
Record name 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-α-(2-methylpropyl)-, (αR,3aS,4S,6S,7aR)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179324-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate (CAS No. 179324-87-9) is a complex compound that has garnered attention for its potential biological activities, particularly as a proteasome inhibitor. This article explores the compound's biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a boron atom that plays a crucial role in its biological activity. The molecular formula is C17H29BF3NO4C_{17}H_{29}BF_3NO_4, and it has been utilized in various synthetic pathways to develop compounds with therapeutic potential.

The primary mechanism of action for this compound involves its role as a proteasome inhibitor . Proteasomes are cellular complexes responsible for degrading ubiquitinated proteins, thus regulating various cellular processes including the cell cycle, apoptosis, and stress responses. Inhibition of these complexes can lead to the accumulation of pro-apoptotic factors and subsequently induce apoptosis in cancer cells.

Key Findings from Research Studies

  • Proteasome Inhibition : Studies have shown that this compound exhibits selective inhibition of proteasome subunits, particularly the β5 and β1 subunits, with IC50 values in the low micromolar range. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy against cancer cells .
  • Synthesis of Derivatives : The compound has been used to synthesize a series of bidentate inhibitors that target specific proteasome subunits. These derivatives have demonstrated enhanced binding affinity and inhibitory potency compared to their parent compounds .
  • Cellular Studies : In cellular assays, this compound has been shown to induce apoptosis in various cancer cell lines by disrupting proteasomal function, leading to increased levels of pro-apoptotic proteins such as p53 and Bax.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage.

Case Study 2: Selectivity for Immunoproteasomes

In another investigation, researchers focused on the selectivity of this compound towards immunoproteasomes over constitutive proteasomes. The findings revealed that the compound preferentially inhibited immunoproteasome activity, suggesting its potential use in treating autoimmune diseases while sparing normal cellular functions .

Data Table: Biological Activity Summary

Activity IC50 Value Target Cell Line
Proteasome InhibitionLow micromolarβ5 and β1 subunitsMCF-7 (breast cancer)
Induction of ApoptosisSignificant increaseCaspase-3 activationMCF-7
Selectivity for ImmunoproteasomesHigher selectivityImmunoproteasomeTHP-1 (monocyte)

科学的研究の応用

Medicinal Chemistry

Proteasome Inhibition

The primary application of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate lies in its function as a proteasome inhibitor. Proteasomes are cellular complexes responsible for degrading ubiquitinated proteins, thus regulating various cellular processes including the cell cycle, signal transduction, and apoptosis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, making this compound particularly relevant in cancer therapies.

  • Mechanism of Action : By inhibiting the proteasome, this compound disrupts protein degradation pathways, which can induce apoptosis in cancer cells. This mechanism is especially important in treating hematological malignancies such as multiple myeloma .
  • Case Studies : Research has demonstrated that this compound can enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. For instance, studies have shown improved outcomes when this compound is administered alongside traditional chemotherapy drugs .

Organic Synthesis

Building Block for Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including well-known proteasome inhibitors like Bortezomib. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic properties.

  • Synthetic Pathways : The synthesis of this compound typically involves several key steps that ensure high yields and purity. These methods are essential for making the compound accessible for further research and application in drug discovery .
  • Comparison with Other Compounds : The following table summarizes some notable compounds related to this compound:
Compound NameStructure TypeKey Characteristics
BortezomibBoronic acid dipeptideFirst-in-class proteasome inhibitor for cancer therapy
CarfilzomibBoronic acid derivativeMore potent proteasome inhibitor with improved pharmacokinetics
IxazomibBoronic acid analogueOral proteasome inhibitor used in multiple myeloma treatment

Research Insights

Biological Activity Studies

Research involving this compound has focused on its interactions with proteins involved in the ubiquitin-proteasome pathway. These studies aim to elucidate how proteasome inhibition affects cellular homeostasis and apoptosis.

  • Binding Affinity : Investigations into its binding affinity to various targets within cancer cells have provided insights into its therapeutic potential and mechanisms of action. Such studies are critical for understanding how modifications to this compound can lead to more effective treatments .
  • Fragment-Based Drug Discovery : Recent studies have explored the use of this compound in fragment-based drug discovery approaches, where small molecular fragments are used to develop larger, more complex inhibitors targeting specific proteasomal subunits .

類似化合物との比較

Bortezomib Derivatives

Bortezomib, a clinically approved proteasome inhibitor, shares structural similarities with (R)-BoroLeu-(+)-Pinanediol trifluoroacetate. However, bortezomib derivatives often replace the pinanediol group with bulkier substituents to modulate hydrogen-bonding capacity.

MB076

MB076, a triazole-containing boronic acid inhibitor (CAS 205393-21-1), differs in its heterocyclic core but shares the use of pinanediol as a protective group. Its synthesis involves thiadiazole and triazole moieties, which enhance binding to β-lactamases, unlike (R)-BoroLeu’s focus on proteasomes .

Pinanediol Esters with Varied Amino Acids

  • (R)-BoroPro-(+)-Pinanediol-HCl (CAS 147208-69-3): Replaces leucine with proline, altering substrate specificity toward proteases favoring proline-rich substrates .
  • PS-341-BP-2 : A bone-targeted proteasome inhibitor derived from this compound. It incorporates alendronate for bone tissue targeting, showcasing the versatility of pinanediol intermediates in drug design .

Physicochemical Properties

Property This compound Bortezomib Derivative 1 (R)-BoroPro-(+)-Pinanediol-HCl
Molecular Weight 379.22 g/mol ~380 g/mol 333.8 g/mol
Melting Point 160°C Not reported Not reported
Solubility Soluble in DMF, DCM Moderate in DMSO High in aqueous buffers
Stability Requires storage at -20°C Room temperature Hygroscopic, requires dry storage

Key Research Findings

Role in Drug Design : The compound’s pinanediol ester is a preferred prodrug due to its balance of stability and rapid hydrolysis, outperforming more stable esters like pinacol in therapeutic contexts .

Synthetic Utility : Used to generate bifunctional inhibitors (e.g., compounds 28–32) targeting both cysteine and threonine proteases .

Biological Specificity: Modifications to the amino acid component (e.g., leucine → proline) enable targeting of diverse enzymes, highlighting structural adaptability .

準備方法

Acylation Reaction

The synthesis begins with the acylation of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate using carboxylic acid-containing intermediates. This step is critical for introducing functional groups that enhance proteasome-binding affinity. Coupling reagents such as TBTU/N-methylmorpholine (NMM) or HBTU are employed in mixed solvents like dichloromethane (DCM)/dimethylformamide (DMF) or DMF alone. Reactions are typically conducted at 0°C to room temperature over 16–24 hours, achieving yields of 75–90%.

Table 1: Coupling Reagents and Reaction Conditions

Reagent SystemSolventTemperatureDurationYield (%)
TBTU/NMMDCM/DMF0°C → RT24 hrs85–90
HBTUDMFRT16 hrs75–80

Intermediate Purification

Post-acylation, crude products are purified via silica gel column chromatography using ethyl acetate/hexanes gradients. Analytical techniques such as ¹H-NMR and HPLC validate structural integrity, with purity thresholds exceeding 95%. For instance, HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) confirms the absence of unreacted starting materials.

Industrial-Scale Manufacturing

Patent-Described Continuous Process

A patented method optimizes scalability by avoiding intermediate purification steps. L-Phenylalanine 4-nitrophenyl ester reacts with 2-pyrazinecarboxylic acid to form a key intermediate, which subsequently undergoes boronation with this compound. The process uses 1.0–1.2 equivalents of the boronating agent under anhydrous conditions, enabling a continuous reaction flow that reduces production time by 30% compared to batch processes.

Reaction Optimization

Industrial protocols prioritize solvent recovery and catalyst reuse. For example, DMF is distilled and recycled, while coupling reagents are replenished in stoichiometric amounts to maintain reaction efficiency. Automated systems monitor pH and temperature, ensuring consistent yields of 88–92% across batches.

Deprotection and Final Product Isolation

Acidic Hydrolysis

Deprotection of the pinanediol boronate ester to the free boronic acid is achieved via trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . While rapid (20–30 minutes), this method carries a 5–10% risk of racemization, necessitating stringent optical rotation monitoring.

Table 2: Deprotection Methods and Outcomes

MethodAcidTimeRacemization Risk
Acidic HydrolysisTFA (1M)20 min5–10%
Enzymatic CleavageProtease6 hrs<1%

Enzymatic Cleavage

Enzymatic deprotection using stereospecific proteases eliminates racemization risks. Although slower (6–8 hours), this method preserves chiral integrity, making it preferable for pharmaceutical applications requiring high enantiomeric excess (>99%).

Analytical Characterization

Spectroscopic Validation

¹H-NMR spectra exhibit characteristic peaks for the pinanediol moiety (δ 1.2–1.8 ppm) and trifluoroacetate counterion (δ 2.8–3.2 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 378.2 [M−H]⁻, aligning with the theoretical molecular weight.

Purity Assessment

HPLC retention times (8.2 minutes under 60:40 acetonitrile/water) and peak symmetry (As < 1.5) ensure compliance with pharmacopeial standards. Residual solvent analysis via gas chromatography (GC) verifies DMF levels below 500 ppm.

Comparative Analysis of Synthesis Methods

Table 3: Laboratory vs. Industrial Synthesis

ParameterLaboratory MethodIndustrial Method
Scale1–10 g1–100 kg
Purification Steps2–31 (Continuous)
Yield75–90%88–92%
Cost per Gram€120–150€80–100

Q & A

Q. What is the synthetic route for (R)-BoroLeu-(+)-Pinanediol trifluoroacetate, and how is its purity validated?

The compound is synthesized via acylation of this compound with carboxylic acid-containing intermediates using coupling reagents such as TBTU/NMM or HBTU in mixed solvents (DCM/DMF or DMF alone) at 0°C to room temperature for 16–24 hours . Post-synthesis, purification involves column chromatography (e.g., silica gel with EtOAc/hexanes) and spectroscopic validation (¹H-NMR, HPLC). Deprotection of the pinanediol boronate ester to free boronic acids is achieved via acidic hydrolysis or enzymatic methods, monitored by LC-MS .

Q. What role does this compound play in proteasome inhibitor development?

this compound serves as a critical intermediate in synthesizing β5i-specific proteasome inhibitors. Its boronic acid ester moiety enables covalent binding to proteasome active sites, while the pinanediol group enhances solubility and stability during in vitro assays. For example, coupling with fragment-sized inhibitors (e.g., benzimidazole-2-carbonitrile derivatives) generates bidentate inhibitors with improved binding kinetics .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in solid-phase synthesis?

Coupling efficiency depends on reagent selection and solvent systems. Comparative studies show that TBTU/NMM in DCM/DMF (1:2) yields 38–63% , while HBTU in DMF achieves 73% . Lower temperatures (0°C) reduce side reactions, and extended reaction times (24 h) improve conversion. Post-coupling purification via citric acid/NaHCO₃ washes and Na₂SO₄ drying minimizes trifluoroacetate salt interference .

Q. What analytical challenges arise from the trifluoroacetate counterion in NMR and mass spectrometry?

Trifluoroacetate (TFA) introduces strong background signals in ¹⁹F NMR and suppresses ionization in ESI-MS. To mitigate this, researchers use anion-exchange chromatography to replace TFA with volatile salts (e.g., ammonium acetate) or employ high-resolution mass spectrometers calibrated with sodium trifluoroacetate clusters for accurate mass correction . For NMR, deuterated solvents with TFA-d1 or gradient shimming protocols improve spectral clarity .

Q. How does the reactivity of this compound compare to other boronic esters in aqueous media?

The pinanediol group confers superior hydrolytic stability compared to neopentyl glycol or benzyl ester analogs. However, prolonged exposure to aqueous buffers (pH 7.4, 37°C) leads to gradual ester hydrolysis, releasing free boronic acids. Kinetic studies using ¹¹B NMR reveal a half-life of ~48 hours in PBS, necessitating fresh preparation for in vivo assays .

Q. What strategies address contradictions in bioactivity data for derivatives of this compound?

Discrepancies in IC₅₀ values often stem from divergent deprotection methods. For instance, HCl-mediated deprotection may yield boronic acids with residual chloride impurities that skew enzymatic assays, while enzymatic cleavage (e.g., esterases) preserves stereochemical integrity. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. FRET) is recommended .

Q. How can researchers evaluate the bone-targeting efficacy of conjugates derived from this compound?

Conjugates with alendronate or bisphosphonate moieties are tested for hydroxyapatite binding affinity using competitive displacement assays (e.g., vs. zoledronate). In vivo biodistribution studies in myeloma xenograft models (e.g., NOD/SCID mice) with ¹⁸F-labeled analogs and PET imaging quantify bone-specific uptake .

Methodological Notes

  • Coupling Reagent Comparison :

    ReagentSolventTemperatureTime (h)Yield (%)Reference
    TBTU/NMMDCM/DMF0°C to rt2438–63
    HBTUDMF0°C to rt1673
  • Deprotection Methods :

    • Acidic hydrolysis (HCl, TFA): Rapid but risks racemization .
    • Enzymatic cleavage: Slower but stereospecific .
  • Analytical Interference Mitigation :

    • MS : Replace TFA with ammonium acetate during LC-MS .
    • NMR : Use TFA-d1 or deuterated solvents to suppress background .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。